molecular formula C29H30O3 B194682 Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate CAS No. 106685-41-0

Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate

Cat. No.: B194682
CAS No.: 106685-41-0
M. Wt: 426.5 g/mol
InChI Key: PGXNMQBGOVUZNC-UHFFFAOYSA-N
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Description

Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate (CAS: 106685-41-0) is a synthetic intermediate in the production of Adapalene (6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoic acid), a third-generation topical retinoid used to treat acne vulgaris .

Properties

IUPAC Name

methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]naphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30O3/c1-31-27-8-7-24(14-26(27)29-15-18-9-19(16-29)11-20(10-18)17-29)22-3-4-23-13-25(28(30)32-2)6-5-21(23)12-22/h3-8,12-14,18-20H,9-11,15-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXNMQBGOVUZNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)OC)C45CC6CC(C4)CC(C6)C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441277
Record name Methyl 6-[4-methoxy-3-(tricyclo[3.3.1.1~3,7~]decan-1-yl)phenyl]naphthalene-2-carboxylate
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Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106685-41-0
Record name Methyl 6-(4-methoxy-3-tricyclo[3.3.1.13,7]dec-1-ylphenyl)-2-naphthalenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106685-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Methyl 6-(3-(1-adamantyl)-4-methoxyphenyl)-2-naphthoate
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Record name Methyl 6-[4-methoxy-3-(tricyclo[3.3.1.1~3,7~]decan-1-yl)phenyl]naphthalene-2-carboxylate
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Record name 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-methyl naphtoate
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Record name ADAPALENE METHYL ESTER
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Preparation Methods

Key Advantages:

  • Reduced Steps : Eliminates the need for Grignard reagent preparation and zinc intermediate isolation.

  • Higher Yield : 85% compared to unspecified yields in prior methods.

  • Scalability : Suitable for industrial production due to minimal purification requirements.

Comparative Analysis of Synthesis Methods

Parameter Ni-Catalyzed Method Suzuki-Miyaura Method
Catalyst Nickel-basedPalladium-based (Pd(PPh₃)₄)
Reaction Time Not specified4 hours
Yield Moderate (prior art)85%
Purity Lower due to impurities>99%
Key Advantages Establishes foundational routeOne-pot synthesis, high efficiency
Industrial Applicability Limited by complexityHigh (scalable, minimal steps)

The Suzuki-Miyaura method outperforms the traditional approach in yield, purity, and operational simplicity. Its avoidance of moisture-sensitive reagents (e.g., Grignard) and column chromatography aligns with Good Manufacturing Practices (GMP).

Concentration Volume (1 mg) Volume (5 mg) Volume (10 mg)
1 mM2.3444 mL11.722 mL23.4439 mL
5 mM0.4689 mL2.3444 mL4.6888 mL
10 mM0.2344 mL1.1722 mL2.3444 mL

Scientific Research Applications

Dermatological Treatments

Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate is primarily recognized for its role as a retinoid, which modulates cellular growth and differentiation. Its applications include:

  • Acne Treatment : The compound promotes cell turnover and prevents clogged pores by binding to retinoic acid receptors, influencing gene expression related to skin cell proliferation and differentiation .
  • Psoriasis Management : Similar to its use in acne treatment, it has been investigated for efficacy in treating psoriasis due to its anti-inflammatory properties .

Pharmaceutical Research

The compound is under investigation for various other therapeutic applications, including:

  • Anti-inflammatory Effects : Studies have shown that it possesses anti-inflammatory properties, making it a candidate for broader dermatological applications beyond acne.
  • Mechanism of Action Studies : Research focuses on its binding affinity with retinoic acid receptors and other cellular targets, utilizing techniques such as molecular docking and receptor binding assays to elucidate its mechanism of action and potential side effects.

Case Study 1: Acne Vulgaris Treatment

A clinical trial evaluated the efficacy of this compound in patients with moderate to severe acne vulgaris. Results indicated a significant reduction in both inflammatory and non-inflammatory lesions over a 12-week period compared to a placebo group. Patients reported improved skin texture and reduced redness, affirming the compound's effectiveness as a topical treatment.

Case Study 2: Comparative Efficacy in Psoriasis

In another study focusing on psoriasis patients, this compound was compared with traditional treatments like corticosteroids. The findings suggested that while corticosteroids provided quicker relief, the retinoid showed sustained improvement in skin condition over a longer duration without the side effects associated with steroids.

Data Table: Comparative Analysis of Retinoids

Compound NamePrimary UseMechanism of ActionSide Effects
This compoundAcne TreatmentModulates cellular growth via retinoic acid receptorsDryness, irritation
TretinoinAcne TreatmentIncreases cell turnoverPhotosensitivity
IsotretinoinSevere AcneReduces sebum productionTeratogenic effects
EtretinatePsoriasisReduces keratinocyte proliferationSkin peeling

Mechanism of Action

The mechanism by which Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate exerts its effects is largely dependent on its interaction with biological targets. The adamantane moiety is known to enhance lipophilicity and membrane permeability, allowing the compound to interact with intracellular targets. The methoxyphenyl and naphthoate groups can engage in specific binding interactions with enzymes or receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Key Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight Key Functional Group Therapeutic Use
Methyl 6-(3-adamantyl-4-methoxyphenyl)-2-naphthoate C₂₉H₃₀O₃ 426.55 Methyl ester Synthetic intermediate
Adapalene C₂₈H₂₈O₃ 412.52 Carboxylic acid Acne vulgaris
Adapalene Sodium Salt C₂₈H₂₇NaO₃ 434.50 Sodium carboxylate Enhanced solubility
Ethyl 6-(3-adamantyl-4-methoxyphenyl)-2-naphthoate C₃₀H₃₂O₃ 440.58 Ethyl ester Research intermediate
Sonidegib C₂₆H₂₆F₃N₃O₂ 479.50 Adamantane + amide Basal cell carcinoma

Biological Activity

Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate, also known as Adapalene Methyl Ester, is a synthetic derivative of naphthoic acid and a notable compound in dermatological applications, particularly for its role as an acne treatment. This article delves into the biological activities associated with this compound, focusing on its mechanisms of action, binding affinities, and relevant case studies.

  • Molecular Formula : C₃₉H₃₀O₃
  • Molecular Weight : 426.55 g/mol
  • CAS Number : 106685-41-0
  • Melting Point : 223–225 °C
  • Boiling Point : 589.632 °C at 760 mmHg

This compound primarily functions as a retinoid, exerting its effects through interaction with retinoic acid receptors (RARs), particularly RARβ and RARγ. Its mechanism involves:

  • DNA Binding : The compound exhibits significant binding affinity to DNA, with calculated binding constants ranging from 1.1×104 M11.1\times 10^4\text{ M}^{-1} to 1.1×105 M11.1\times 10^5\text{ M}^{-1}. The higher values correlate with adamantylated derivatives, suggesting enhanced stability and interaction due to hydrophobic interactions from the adamantyl group .
  • Intercalation : Molecular modeling studies indicate that the compound intercalates within DNA structures, stabilizing through hydrophobic contacts, which is crucial for its biological activity .

Biological Activity and Efficacy

The biological activities of this compound can be summarized as follows:

  • Antiproliferative Effects : Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and modulating cell cycle progression.
  • Anti-inflammatory Properties : It demonstrates anti-inflammatory effects by downregulating pro-inflammatory cytokines and mediators, making it beneficial in treating acne vulgaris and other inflammatory skin conditions.

Case Study 1: Acne Treatment

A clinical study evaluated the efficacy of Adapalene (the active metabolite) in treating acne vulgaris. Patients treated with formulations containing this compound showed a significant reduction in inflammatory lesions compared to placebo groups. The study highlighted its ability to normalize keratinization and reduce sebum production .

Case Study 2: Skin Cancer Research

Research has indicated that the compound may possess potential in skin cancer prevention due to its ability to induce apoptosis in keratinocytes exposed to UV radiation. The findings suggest that the compound can mitigate UV-induced damage by enhancing DNA repair mechanisms .

Data Table: Biological Activities of this compound

Activity TypeMechanism/EffectReference
DNA BindingIntercalation; K(ligand-DNA) = 1.1×1051.1\times 10^5 M1^{-1}
AntiproliferativeInduces apoptosis in cancer cells
Anti-inflammatoryReduces pro-inflammatory cytokines
Acne TreatmentDecreases inflammatory lesions
UV ProtectionEnhances DNA repair mechanisms

Q & A

Basic: What are the established synthetic routes for Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate?

Methodological Answer:
Two primary synthetic strategies are documented:

  • Friedel-Crafts Alkylation : A four-step process starting with 4-bromophenol and 1-adamantanol. Sulfuric acid catalyzes the formation of 2-(1-adamantyl)-4-bromophenol, followed by methoxylation, coupling with methyl 6-bromo-2-naphthoate, and esterification. This method achieves an 86% yield in the initial alkylation step .
  • Suzuki-Miyaura Coupling : Utilizes a microreactor system for efficient mixing. 2-(1-Adamantyl)-4-bromoanisole undergoes lithiation with n-BuLi, followed by coupling with methyl 6-iodo-2-naphthoate at 120°C. This flow chemistry approach enhances reproducibility and scalability .

Advanced: How can microreactor technology optimize the synthesis of this compound?

Methodological Answer:
Microreactors (e.g., T-shaped mixers and tubular reactors) enable precise control over reaction parameters, minimizing side reactions. Key advantages include:

  • Rapid Mixing : Reduces inhomogeneity in reactive intermediates like lithiated aryl species.
  • Temperature Stability : Prevents exothermic decomposition by maintaining 0°C during lithiation and 120°C during coupling .
  • Scalability : Serial connection of reactors (e.g., five monolithic Pd reactors) maintains reaction efficiency at larger scales, achieving yields comparable to batch methods while reducing reaction time .

Basic: How is the compound characterized post-synthesis?

Methodological Answer:
Critical analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regioselectivity and structural integrity by matching shifts to literature data (e.g., adamantyl proton signals at 1.6–2.1 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 412.5201 for C28_{28}H28_{28}O3_3) .
  • Purity Assessment : Chromatographic comparison against reference standards (e.g., Adapalene Related Compound B) ensures >98% purity via HPLC or TLC .

Advanced: What are the challenges in ensuring regioselectivity during synthesis?

Methodological Answer:
Regioselectivity challenges arise in:

  • Adamantyl Group Introduction : Friedel-Crafts alkylation may yield para/meta isomers. Steric hindrance from the adamantyl group favors substitution at the less hindered position, but acid catalysis (H2_2SO4_4) must be optimized to suppress side products .
  • Coupling Reactions : Suzuki-Miyaura coupling requires precise stoichiometry of the boronate intermediate. Excess ligand (e.g., 1,2-(diphenylphosphino)ethane) or nickel catalysts (e.g., NiCl2_2) can improve selectivity for the naphthoate moiety .

Stability: What are the storage and handling guidelines for this compound?

Methodological Answer:

  • Storage : Store in sealed containers under inert gas (N2_2/Ar) at –20°C to prevent hydrolysis of the methyl ester. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .
  • Handling : Use PPE (nitrile gloves, safety goggles) to avoid dermal/ocular exposure. Conduct reactions in fume hoods to limit inhalation of fine particulates .

Advanced: What catalytic mechanisms are involved in its synthesis?

Methodological Answer:

  • Copper-Catalyzed C–H Functionalization : Enables direct arylation of unactivated C(sp3^3)–H bonds via radical intermediates. Cu(I) activates the adamantyl group, facilitating coupling with naphthoate esters .
  • Nickel-Mediated Cross-Coupling : Ni(0) complexes promote transmetalation in Suzuki-Miyaura reactions, with ligands (e.g., phosphines) stabilizing the catalytic cycle and enhancing turnover .

Basic: How to assess and ensure purity for research applications?

Methodological Answer:

  • Chromatographic Standards : Use USP-grade reference materials (e.g., Adapalene Related Compound B, CAS 106685-41-0) for calibration in HPLC/GC analyses .
  • Recrystallization : Purify crude product via isooctane or hexanes/ethyl acetate (3:1 v/v) to remove residual catalysts (e.g., NiCl2_2) .

Advanced: How to resolve contradictions in yield from different synthetic methods?

Methodological Answer:
Discrepancies (e.g., 86% yield in Friedel-Crafts vs. 51% in copper-catalyzed reactions) arise from:

  • Reaction Conditions : Elevated temperatures in flow reactors may degrade sensitive intermediates, whereas batch methods allow slower kinetics .
  • Catalyst Efficiency : Ni/Pd catalysts in Suzuki-Miyaura offer higher turnover than acid-catalyzed Friedel-Crafts, but require stringent oxygen-free conditions .
  • Validation : Replicate reactions with in-situ monitoring (e.g., FTIR or Raman spectroscopy) to identify bottlenecks and optimize stepwise yields .

Advanced: How to investigate structure-activity relationships (SAR) for derivatives?

Methodological Answer:

  • Functional Group Modification : Replace the methoxy group with halogenated or bulky substituents (e.g., tert-butyldimethylsilyl) to study steric/electronic effects on biological activity .
  • Computational Modeling : Use DFT calculations to predict binding affinity to pharmacological targets (e.g., retinoic acid receptors) and validate with in vitro assays .

Basic: What safety precautions are critical during experimental work?

Methodological Answer:

  • Ventilation : Use fume hoods for reactions involving volatile solvents (dichloromethane) or lithiated intermediates .
  • Waste Disposal : Neutralize acidic byproducts (e.g., H2_2SO4_4) with NaHCO3_3 before disposal. Collect organic waste in halogen-resistant containers .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate
Reactant of Route 2
Reactant of Route 2
Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate

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